5-bromo-N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide
Overview
Description
5-bromo-N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide is a complex organic compound that features a furan ring, a benzoxazole moiety, and various halogen substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide typically involves multiple steps:
Formation of the Benzoxazole Moiety: This can be achieved through the cyclization of 2-aminophenol with a carboxylic acid derivative under acidic conditions.
Halogenation: Introduction of bromine and chlorine atoms can be done using brominating and chlorinating agents such as bromine and thionyl chloride.
Coupling Reactions: The furan ring can be introduced via coupling reactions, such as Suzuki-Miyaura coupling, using appropriate boronic acids and palladium catalysts.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: The benzoxazole and furan rings can participate in oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The compound can be further functionalized using coupling reactions such as Suzuki-Miyaura and Heck reactions.
Common Reagents and Conditions
Brominating Agents: Bromine, N-bromosuccinimide (NBS)
Chlorinating Agents: Thionyl chloride, phosphorus pentachloride
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
5-bromo-N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Material Science: Due to its unique structural features, the compound can be used in the development of advanced materials such as organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 5-bromo-N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit a particular enzyme by binding to its active site, thereby preventing substrate binding and subsequent catalysis .
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-N-[2-bromo-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide
- 5-bromo-N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]thiophene-2-carboxamide
Uniqueness
The uniqueness of 5-bromo-N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide lies in its specific combination of functional groups and structural features. This makes it particularly suitable for certain applications in medicinal chemistry and material science, where other similar compounds may not be as effective .
Properties
IUPAC Name |
5-bromo-N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12BrClN2O3/c1-10-2-5-13-16(8-10)26-19(23-13)11-3-4-12(21)14(9-11)22-18(24)15-6-7-17(20)25-15/h2-9H,1H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQQSKFINURTHDH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(O2)C3=CC(=C(C=C3)Cl)NC(=O)C4=CC=C(O4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12BrClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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